An In-depth Technical Guide to the Chemical Properties of 5-(3-bromophenyl)pentanoic Acid
An In-depth Technical Guide to the Chemical Properties of 5-(3-bromophenyl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5-(3-bromophenyl)pentanoic acid. Due to the limited availability of experimental data for this specific compound, this guide also incorporates predicted values and general characteristics of similar chemical entities to provide a broader context for researchers. All quantitative data is summarized in clear, tabular formats, and a proposed experimental workflow for its synthesis is provided.
Core Chemical Properties
5-(3-bromophenyl)pentanoic acid is a halogenated derivative of pentanoic acid. Its core structure consists of a pentanoic acid chain substituted with a 3-bromophenyl group at the 5-position.
| Identifier | Value | Reference |
| CAS Number | 857480-35-4 | [1][2] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |
| Molecular Weight | 257.12 g/mol | [1] |
Physicochemical Properties
Experimental data for the physicochemical properties of 5-(3-bromophenyl)pentanoic acid are scarce. The table below includes a mix of available experimental data and computationally predicted values to offer a preliminary assessment of its characteristics.
| Property | Value | Type | Reference |
| Boiling Point | 86 °C at 27 Torr | Experimental | |
| XLogP3 | 3.3 | Predicted | [1] |
| Hydrogen Bond Donors | 1 | Predicted | [1] |
| Hydrogen Bond Acceptors | 2 | Predicted | [1] |
| Topological Polar Surface Area | 37.3 Ų | Predicted | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The following diagram illustrates a potential workflow for the synthesis of 5-(3-bromophenyl)pentanoic acid. This is a hypothetical pathway and would require experimental validation.
Caption: Proposed synthetic workflow for 5-(3-bromophenyl)pentanoic acid.
Spectral Data Analysis (Predicted)
No experimental spectra (NMR, IR, MS) for 5-(3-bromophenyl)pentanoic acid are currently available. The following information is based on general spectral characteristics of carboxylic acids and aromatic bromo compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, likely in the range of 7.0-7.5 ppm. The aliphatic protons of the pentanoic acid chain would appear further upfield. The methylene group adjacent to the carboxylic acid (α-protons) would be the most deshielded of the aliphatic protons, likely appearing around 2.2-2.5 ppm. The acidic proton of the carboxyl group would be a broad singlet, typically downfield, above 10 ppm.
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¹³C NMR: The carbon spectrum would show a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The aromatic carbons would appear between 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons would be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two very strong absorptions:
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A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹.
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A strong C=O (carbonyl) stretch between 1700 and 1725 cm⁻¹. Additionally, C-H stretching from the aromatic ring and aliphatic chain would be observed around 2850-3100 cm⁻¹, and the C-Br stretch would appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 256 and [M+2]⁺ at m/z 258 with nearly equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).
Biological Activity and Drug Development Potential
There is currently no published research detailing the biological activity or signaling pathway involvement of 5-(3-bromophenyl)pentanoic acid. However, related bromophenyl-containing compounds have been investigated for various therapeutic applications, suggesting that this molecule could serve as a scaffold or intermediate in drug discovery programs. Further screening and biological evaluation are necessary to determine its pharmacological profile.
Conclusion
This technical guide consolidates the currently available chemical information for 5-(3-bromophenyl)pentanoic acid. While foundational data such as its molecular formula and a single experimental boiling point are known, a significant portion of its physicochemical and spectral properties remains to be experimentally determined. The provided synthetic workflow offers a logical starting point for its preparation. Future research should focus on the experimental validation of its properties and the exploration of its potential biological activities to fully characterize this compound for its utility in research and drug development.
